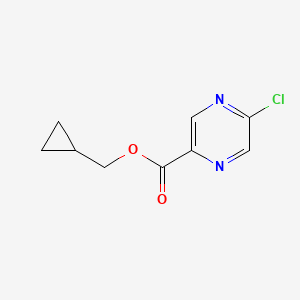

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate

Description

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is a pyrazine-based heterocyclic compound featuring a chlorine atom at the 5-position and a cyclopropylmethyl ester group at the 2-position. Pyrazine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates nucleophilic substitution and metal-catalyzed coupling reactions . This compound is commercially available as a synthetic building block, with pricing ranging from €550 for 50 mg to €1,518 for 500 mg, indicating its utility in high-value organic synthesis . Its structure combines the steric and electronic effects of the cyclopropylmethyl group with the reactivity of the chloropyrazine core, making it a candidate for further functionalization in drug discovery or materials research.

Properties

IUPAC Name |

cyclopropylmethyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-4-11-7(3-12-8)9(13)14-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMSFAAVTNEKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(=O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cyclopropylmethyl 5-chloropyrazine-2-carboxylate typically involves the esterification of 5-chloropyrazine-2-carboxylic acid with cyclopropylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.

Scientific Research Applications

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropylmethyl 5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Esters vs. Amides

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate shares its pyrazine backbone with compounds like 5-chloro-N-phenylpyrazine-2-carboxamides (synthesized from 5-hydroxypyrazine-2-carboxylic acid). However, the replacement of the ester group with an amide (e.g., compounds 1–30 in ) alters solubility and reactivity. For instance:

- unlisted but likely higher yields for esters due to milder esterification conditions) .

- Esters like cyclopropylmethyl 5-chloropyrazine-2-carboxylate are more hydrolytically labile, enabling controlled release in prodrug designs.

Substituent Effects: Cyclopropylmethyl vs. Other Groups

The cyclopropylmethyl group distinguishes this compound from analogs with simpler alkyl or aryl substituents:

- Cyclopropylmethyl vs. A patent () highlights cyclopropylmethyl-substituted compounds as antibacterial agents, suggesting this group may disrupt bacterial enzyme active sites more effectively than linear alkyl chains .

- Cyclopropylmethyl vs. Phenyl : Phenyl groups stabilize radicals (e.g., in ring-opening reactions) 10–100 times faster than cyclopropylmethyl (Table 1.8, ), indicating phenyl-substituted analogs may exhibit greater stability under radical conditions but reduced metabolic lability .

Stability and Reactivity

The cyclopropylmethyl group’s inherent ring strain (due to 60° bond angles) impacts stability:

- Radical Reactivity : Cyclopropylmethyl radicals undergo rapid ring-opening at diffusion-controlled rates (~10¹⁰–10¹¹ s⁻¹), far exceeding cyclobutylmethyl radicals (~5 × 10³ s⁻¹) . This suggests that derivatives of cyclopropylmethyl 5-chloropyrazine-2-carboxylate may decompose rapidly under radical conditions, limiting their utility in high-energy reactions.

- Hydrolytic Stability : Esters with cyclopropylmethyl groups are less stable than amides but more stable than trifluoroethyl esters, balancing reactivity for targeted drug delivery.

Data Table: Key Comparisons

Biological Activity

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

Cyclopropylmethyl 5-chloropyrazine-2-carboxylate features a cyclopropylmethyl group attached to a 5-chloro-substituted pyrazine-2-carboxylate moiety. The presence of the chlorinated pyrazine ring is significant as halogen substitutions often enhance biological activity through increased lipophilicity and altered electronic properties.

Biological Activity Overview

Research indicates that derivatives of pyrazine-2-carboxylic acid exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for its efficacy against several pathogens, particularly Mycobacterium tuberculosis.

Antimycobacterial Activity

A study focusing on the structural derivatives of pyrazinamide, which includes compounds similar to cyclopropylmethyl 5-chloropyrazine-2-carboxylate, revealed promising antimycobacterial activity. The minimum inhibitory concentrations (MICs) for several derivatives ranged from 1.56 to 6.25 µg/mL against Mycobacterium tuberculosis H37Rv . Although specific data for cyclopropylmethyl 5-chloropyrazine-2-carboxylate is limited, its structural relatives demonstrate significant activity, suggesting potential efficacy.

In Vitro Studies

In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of related pyrazine compounds. For instance, some derivatives exhibited low cytotoxicity in HepG2 cell lines while maintaining potent activity against mycobacterial strains . This balance of potency and safety is crucial for the development of new therapeutics.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of cyclopropylmethyl 5-chloropyrazine-2-carboxylate and its analogs:

| Compound Name | MIC (µg/mL) | Cytotoxicity (HepG2) | Activity Type |

|---|---|---|---|

| Cyclopropylmethyl 5-chloropyrazine-2-carboxylate | TBD | TBD | Antimycobacterial |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | SI > 20 | Antimycobacterial |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | SI > 38 | Antimycobacterial |

Note: TBD = To Be Determined; SI = Selectivity Index.

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of studies have shown that modifications on the pyrazine ring can significantly influence antimicrobial properties. For example, compounds with longer alkyl chains or specific substituents on the benzene ring demonstrated enhanced activity against M. tuberculosis .

- Cytotoxicity Assessment : The safety profile is critical; compounds exhibiting low cytotoxicity in human cell lines while retaining antimicrobial efficacy are prioritized for further development .

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is essential for rational drug design. Variations in substituents on the pyrazine ring have been systematically studied to identify optimal configurations that maximize efficacy while minimizing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.